2,2-dimethyl-3-(1H-pyrazol-1-yl)propanoic acid hydrochloride
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Overview
Description
2,2-dimethyl-3-(1H-pyrazol-1-yl)propanoic acid hydrochloride is an organic compound that features a pyrazole ring attached to a propanoic acid moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The hydrochloride form enhances its solubility in water, making it more suitable for biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethyl-3-(1H-pyrazol-1-yl)propanoic acid hydrochloride typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Attachment to Propanoic Acid: The pyrazole ring is then attached to a propanoic acid derivative. This can be achieved through a nucleophilic substitution reaction where the pyrazole nitrogen attacks an electrophilic carbon on the propanoic acid derivative.
Hydrochloride Formation: The final step involves converting the free base into its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control would optimize the reaction conditions and minimize human error.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carboxylic acid group, converting it into an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be used under acidic or basic conditions.
Major Products
Oxidation: Oxidized pyrazole derivatives.
Reduction: 2,2-dimethyl-3-(1H-pyrazol-1-yl)propanol.
Substitution: Various substituted pyrazole derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, 2,2-dimethyl-3-(1H-pyrazol-1-yl)propanoic acid hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.
Medicine
In medicine, derivatives of this compound are investigated for their therapeutic potential. The pyrazole ring is a common motif in many pharmaceuticals, and modifications to this structure can lead to the discovery of new drugs with improved efficacy and safety profiles.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its chemical stability and reactivity make it suitable for applications in polymer science and material engineering.
Mechanism of Action
The mechanism of action of 2,2-dimethyl-3-(1H-pyrazol-1-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets. The pyrazole ring can bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 2,2-dimethyl-3-(1H-pyrazol-1-yl)propanoic acid
- 3-(1H-pyrazol-1-yl)propanoic acid
- 2,2-dimethyl-3-(1H-imidazol-1-yl)propanoic acid
Uniqueness
2,2-dimethyl-3-(1H-pyrazol-1-yl)propanoic acid hydrochloride is unique due to the presence of both the pyrazole ring and the dimethyl substitution on the propanoic acid moiety This combination enhances its chemical stability and reactivity, making it a versatile compound for various applications
Properties
CAS No. |
2648939-75-5 |
---|---|
Molecular Formula |
C8H13ClN2O2 |
Molecular Weight |
204.7 |
Purity |
0 |
Origin of Product |
United States |
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